N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide
Description
N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring, linked through a butyl chain. The presence of a chloro and methoxy group on the phenyl ring adds to its chemical diversity, making it an interesting subject for research.
Properties
CAS No. |
942884-50-6 |
|---|---|
Molecular Formula |
C25H29ClN4O3 |
Molecular Weight |
469g/mol |
IUPAC Name |
N-butyl-2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H29ClN4O3/c1-4-5-12-28(2)24(32)16-30-20-9-7-6-8-19(20)27-25(30)17-13-23(31)29(15-17)21-14-18(26)10-11-22(21)33-3/h6-11,14,17H,4-5,12-13,15-16H2,1-3H3 |
InChI Key |
NYILEQMHCYOESK-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Butyl Chain: This can be done via alkylation reactions using butyl halides.
Final Assembly: The final step involves coupling the pyrrolidinone and benzimidazole intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known for its ability to bind to DNA and proteins, while the pyrrolidinone ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-chloro-N-methylacetamide
- 2-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine
- Benzimidazole derivatives
Uniqueness
N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide is unique due to its combination of structural features, which are not commonly found together in a single molecule. This uniqueness may confer specific biological activities or chemical reactivity that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
